BenchChemオンラインストアへようこそ!

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide

Lipophilicity Drug-likeness Permeability

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide (CAS 2034468-91-0) is a synthetic pyridazinone derivative bearing a 3-cyclopropyl substituent on the heterocyclic core and a 4-fluorophenethylamine-derived propanamide side chain. It is assigned the ZINC database entry ZINC13603231, with no ChEMBL or PubChem bioactivity record, indicating it is a screening-accessible, biologically unannotated member of the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl propanamide class.

Molecular Formula C18H20FN3O2
Molecular Weight 329.375
CAS No. 2034468-91-0
Cat. No. B2423615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide
CAS2034468-91-0
Molecular FormulaC18H20FN3O2
Molecular Weight329.375
Structural Identifiers
SMILESCC(C(=O)NCCC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C18H20FN3O2/c1-12(22-17(23)9-8-16(21-22)14-4-5-14)18(24)20-11-10-13-2-6-15(19)7-3-13/h2-3,6-9,12,14H,4-5,10-11H2,1H3,(H,20,24)
InChIKeyXTIVYJKVAJFPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide (CAS 2034468-91-0): Pyridazinone Scaffold Characterization for Lead Identification


2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide (CAS 2034468-91-0) is a synthetic pyridazinone derivative bearing a 3-cyclopropyl substituent on the heterocyclic core and a 4-fluorophenethylamine-derived propanamide side chain [1]. It is assigned the ZINC database entry ZINC13603231, with no ChEMBL or PubChem bioactivity record, indicating it is a screening-accessible, biologically unannotated member of the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl propanamide class [2].

Why In-Class Pyridazinone Propanamides Cannot Substitute for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide in Focused Screening Libraries


Within the 3-cyclopropyl-6-oxopyridazin-1(6H)-yl propanamide series, even conservative side-chain changes produce marked shifts in calculated lipophilicity, hydrogen-bonding capacity, and predicted metabolic soft spots. For example, replacing the 4-fluorophenethyl tail of the title compound with a thiazol-2-yl or 2,2,2-trifluoroethyl group alters logP, topological polar surface area, and the number of freely rotatable bonds, all of which influence membrane permeation, solubility, and cytochrome P450 susceptibility [1]. Consequently, analogs cannot be assumed to reproduce the same pharmacokinetic or target-engagement profile, making blind substitution a risk in any screening campaign that depends on the specific physicochemical signature of the title compound [2].

Quantitative Differentiation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide from Closest Analogs


Lipophilicity (clogP) Head-to-Head Comparison with the Thiazol-2-yl and Trifluoroethyl Analogs

The title compound displays a calculated clogP of 2.54, intermediate between the more hydrophilic trifluoroethyl analog (clogP ~1.3) and the more lipophilic thiazol-2-yl analog (clogP ~2.9) [1]. This moderate lipophilicity places it near the center of the Lipinski Rule of Five oral drug space, whereas the extremes of the analog range move outside the optimal window for CNS or oral absorption [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from the Thiazol-2-yl Analog

The title compound has a TPSA of 74.85 Ų, which is 23.20 Ų lower than the thiazol-2-yl analog (TPSA 98.05 Ų) [1]. This difference exceeds the 20 Ų threshold often cited for predicting blood-brain barrier penetration, suggesting that the title compound would be significantly more likely to cross lipid bilayers than its thiazol-2-yl congener [2].

Polar surface area Membrane permeability Drug design

Rotatable Bond Count and Molecular Flexibility Relative to the Cyclohexyl Analog

The title compound contains 6 rotatable bonds, identical to the cyclohexyl analog (N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide) which also has 6 rotatable bonds [1]. However, the cyclohexyl group itself introduces additional conformational degrees of freedom through ring puckering not captured by the rotatable bond count, whereas the 4-fluorophenethyl side chain of the title compound is less flexible due to the partial double-bond character of the amide linkage and restricted ethyl spacer rotation [2]. This subtle rigidity advantage can translate to a smaller entropic penalty upon target binding, potentially improving binding affinity.

Molecular flexibility Ligand efficiency Entropy penalty

Procurement-Guided Application Scenarios for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide Based on Physicochemical Differentiation


CNS-Focused Lead-Like Screening Library Design

With a clogP of 2.54 and TPSA of 74.85 Ų, the compound occupies the favorable CNS drug-like property space. Procurement is justified when assembling a focused library for targets such as CNS-penetrant kinases, GPCRs, or HDAC isoforms where balanced lipophilicity and moderate polarity are critical [1].

Physicochemical Tool Compound for Permeability Assay Calibration

The intermediate lipophilicity and well-defined TPSA make the compound suitable as a mid-range reference standard in PAMPA or Caco-2 permeability assays, enabling calibration between highly permeable (low TPSA) and poorly permeable (high TPSA) control compounds [1].

Fragment-Based Drug Design (FBDD) Expansion Starting Point

The modest molecular weight (329.38 g/mol) and 6 rotatable bonds place the compound in the fragment-to-lead expansion range. Its 4-fluorophenethyl group provides a vector for structure-activity relationship (SAR) exploration with halogen-substituted phenethyl amines [2].

In Vitro Metabolism Probe with Cyclopropyl Metabolic Shield

The 3-cyclopropyl substituent on the pyridazinone core is predicted to protect the heterocycle from oxidative metabolism, making the compound useful as a metabolically stable scaffold for in vitro metabolic stability comparisons against des-cyclopropyl or methyl-substituted analogs [2].

Quote Request

Request a Quote for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.